molecular formula C10H10N2O3 B14446421 3-Methoxy-1-benzofuran-2-carbohydrazide CAS No. 74812-72-9

3-Methoxy-1-benzofuran-2-carbohydrazide

Cat. No.: B14446421
CAS No.: 74812-72-9
M. Wt: 206.20 g/mol
InChI Key: LWEKRRSBSSRIPO-UHFFFAOYSA-N
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Description

3-Methoxy-1-benzofuran-2-carbohydrazide is a compound belonging to the benzofuran family, which is known for its diverse biological and pharmacological activities. Benzofuran derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1-benzofuran-2-carbohydrazide typically involves the reaction of 3-methoxybenzofuran-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-1-benzofuran-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-Methoxy-1-benzofuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells . The compound may also interfere with bacterial cell wall synthesis, contributing to its antimicrobial effects .

Comparison with Similar Compounds

  • 3-Methyl-1-benzofuran-2-carbohydrazide
  • 3-Methoxybenzofuran-2-carboxylic acid
  • 8-Methoxypsoralen
  • Angelicin

Comparison: Compared to similar compounds, 3-Methoxy-1-benzofuran-2-carbohydrazide exhibits unique structural features that contribute to its distinct biological activities. For example, the presence of the methoxy group at the 3-position enhances its ability to interact with specific molecular targets, making it more effective in certain applications .

Properties

CAS No.

74812-72-9

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

3-methoxy-1-benzofuran-2-carbohydrazide

InChI

InChI=1S/C10H10N2O3/c1-14-8-6-4-2-3-5-7(6)15-9(8)10(13)12-11/h2-5H,11H2,1H3,(H,12,13)

InChI Key

LWEKRRSBSSRIPO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(OC2=CC=CC=C21)C(=O)NN

Origin of Product

United States

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